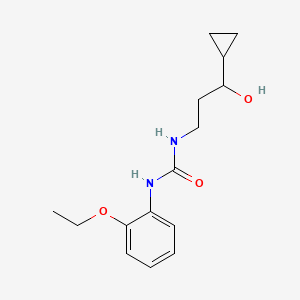

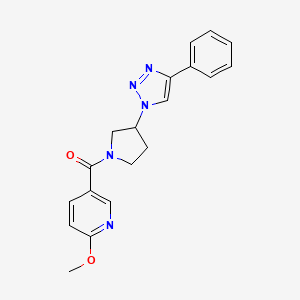

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea, also known as CEP-26401, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis of Hydroxamic Acids and Ureas : A novel synthetic route utilizing Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement enables the synthesis of ureas from carboxylic acids. This method offers good yields without racemization under milder conditions, showcasing an environmentally friendly and cost-effective approach for urea synthesis (Thalluri et al., 2014).

- Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems reveals the potential of urea derivatives in environmental remediation processes. The study demonstrates the role of hydroxyl radicals in the degradation pathway, offering insights into advanced oxidation processes (Sirés et al., 2007).

Molecular Devices and Probes

- Fluorescence Probes : Compounds like N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibit strong solvatochromism in their fluorescence properties. This characteristic enables the detection of analytes such as alcohols, carboxylic acids, and fluoride ions, highlighting the utility of urea derivatives in the development of fluorescence-based sensors (Bohne et al., 2005).

Medicinal Chemistry and Biological Applications

- Interactions with DNA : Studies on Schiff bases containing N2O2 donor atoms, including urea derivatives, have demonstrated their ability to interact with calf thymus DNA through intercalative modes. Such interactions are critical for understanding the potential therapeutic applications of these compounds (Ajloo et al., 2015).

Material Science

- Nonlinear Optical Applications : Theoretical investigations on the molecular structure, vibrational spectra, and hyperpolarizability of urea derivatives indicate their potential in nonlinear optical applications. The substantial hyperpolarizability of these compounds suggests their suitability for developing new optical materials (Al-Abdullah et al., 2014).

properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-2-20-14-6-4-3-5-12(14)17-15(19)16-10-9-13(18)11-7-8-11/h3-6,11,13,18H,2,7-10H2,1H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGWKWLGGWXLFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCC(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)

![5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2375453.png)

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2375454.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate](/img/structure/B2375456.png)

![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone](/img/structure/B2375463.png)

![3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)

![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)